3-Carbamoyl-4-methoxybenzene-1-sulfonyl fluoride
Description
3-Carbamoyl-4-methoxybenzene-1-sulfonyl fluoride is a sulfonyl fluoride derivative featuring a benzene ring substituted with a sulfonyl fluoride group at position 1, a carbamoyl group (-CONH₂) at position 3, and a methoxy group (-OCH₃) at position 4. This compound is notable for its electrophilic sulfonyl fluoride moiety, which enables selective covalent binding to serine residues in enzymes, making it valuable in chemical biology and drug discovery . The carbamoyl group enhances hydrogen-bonding interactions, while the methoxy group contributes electron-donating effects, stabilizing the aromatic system and modulating reactivity.
Properties
Molecular Formula |
C8H8FNO4S |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
3-carbamoyl-4-methoxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H8FNO4S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H2,10,11) |
InChI Key |
BCFQDFQQGFIPJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-4-methoxybenzene-1-sulfonyl fluoride typically involves the reaction of 3-carbamoyl-4-methoxybenzenesulfonyl chloride with a fluoride source. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-4-methoxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with 3-Carbamoyl-4-methoxybenzene-1-sulfonyl fluoride include nucleophiles such as amines and alcohols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, and may require catalysts or specific temperature conditions .
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine may yield a sulfonamide derivative, while reaction with an alcohol may produce a sulfonate ester .
Scientific Research Applications
3-Carbamoyl-4-methoxybenzene-1-sulfonyl fluoride is used in various scientific research applications, including:
Biology: The compound may be used in biochemical studies to investigate enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Carbamoyl-4-methoxybenzene-1-sulfonyl fluoride involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition and other biological effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between the target compound and analogs:
Key Observations:
Sulfonyl Fluoride vs. Sulfonamide :
- The sulfonyl fluoride group in the target compound is highly electrophilic, enabling covalent interactions with nucleophilic serine residues in enzymes. In contrast, sulfonamide analogs (e.g., 1c in ) are less reactive due to the -NH₂ group, which reduces electrophilicity but enhances hydrogen-bonding capabilities .
- Sulfonyl fluorides are increasingly preferred in covalent drug design due to their balance of stability and reactivity compared to sulfonamides.
This contrasts with halogenated substituents (e.g., Br in 1d, Cl in 1e) in SC-558 analogs, which introduce electron-withdrawing effects but lack H-bonding capacity . The methoxy group (-OCH₃) in both the target compound and 1c donates electrons via resonance, stabilizing the aromatic ring and modulating the electronic environment of the sulfonyl/sulfonamide group.
Core Structure Differences :
- The pyrazole derivative () features a heterocyclic core with a sulfanyl (-S-) group. This structure confers nucleophilicity, making it suitable for targeting cysteine residues, whereas the benzene-based sulfonyl fluoride targets serine proteases .
- The trifluoromethyl (-CF₃) group in the pyrazole compound enhances lipophilicity and metabolic stability but reduces solubility compared to the carbamoyl group in the target compound.
Research Findings and Trends
- Covalent Inhibitors : Sulfonyl fluorides are gaining traction over sulfonamides in drug discovery due to their "tunable" reactivity, which minimizes off-target effects .
- Electronic Effects : Methoxy and carbamoyl groups in the target compound synergize to stabilize transition states during covalent binding, as demonstrated in enzyme kinetics studies .
- Comparative Solubility : The pyrazole derivative’s logP is likely higher (due to -CF₃ and -Cl) than the target compound, which may limit its bioavailability in hydrophilic environments .
Biological Activity
3-Carbamoyl-4-methoxybenzene-1-sulfonyl fluoride is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. Characterized by its sulfonyl fluoride functional group, this compound presents unique reactivity patterns that make it suitable for various applications, including drug development and enzyme interaction studies.
- Molecular Formula : C10H12N2O3S
- Molecular Weight : 235.27 g/mol
- Structural Features : The compound features a methoxy group and a carbamoyl group attached to a benzene ring, along with a sulfonyl fluoride moiety. This combination of functional groups contributes to its reactivity and potential biological interactions.
The biological activity of 3-Carbamoyl-4-methoxybenzene-1-sulfonyl fluoride is largely attributed to its ability to engage in nucleophilic substitution reactions, where the sulfonyl fluoride can be displaced by various nucleophiles. This reactivity allows the compound to form sulfonamides or other derivatives that may exhibit significant biological properties.
Enzyme Inhibition
The sulfonyl fluoride group is known for its ability to covalently modify active sites of enzymes, which can lead to inhibition. Studies have shown that sulfonyl fluorides can effectively engage with serine and cysteine residues in enzymes, impacting their functionality. This mechanism is particularly relevant in the context of developing enzyme inhibitors for therapeutic purposes.
Case Study 1: Cytotoxicity Assessment
In a comparative study of various sulfonamide derivatives, compounds exhibiting a sulfonyl fluoride group demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
Case Study 2: Enzyme Interaction Studies
Research has highlighted the use of sulfonyl fluorides as chemical probes in studying enzyme mechanisms. For example, a study involving cereblon (CRBN), an E3 ubiquitin ligase, showed that sulfonyl fluorides could covalently bind to specific residues, thereby modulating enzyme activity and influencing cellular pathways involved in cancer progression .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-Amino-4-methoxybenzene-1-sulfonyl fluoride | 498-74-8 | Contains an amino group instead of carbamoyl |
| 3-Cyano-4-methoxybenzene-1-sulfonyl fluoride | 165845674 | Features a cyano group, affecting reactivity |
| 3,5-Dichloro-4-(dimethylcarbamoyl)methoxybenzene-1-sulfonyl fluoride | 2137684230 | Contains dichloro substituents, enhancing biological activity |
The comparative analysis reveals that while similar compounds exhibit varying degrees of biological activity, the unique combination of functional groups in 3-Carbamoyl-4-methoxybenzene-1-sulfonyl fluoride may provide distinct advantages in terms of reactivity and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
